N,N-dimethyl-4-(N-methyl9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide
Description
N,N-Dimethyl-4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide is a sulfonamide derivative featuring an anthraquinone core substituted with a dimethylamide and a butanamide chain. This compound is structurally designed to combine the photostability of anthraquinones with the bioactivity of sulfonamides, making it relevant for applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
4-[(9,10-dioxoanthracen-2-yl)sulfonyl-methylamino]-N,N-dimethylbutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5S/c1-22(2)19(24)9-6-12-23(3)29(27,28)14-10-11-17-18(13-14)21(26)16-8-5-4-7-15(16)20(17)25/h4-5,7-8,10-11,13H,6,9,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQVPRGRKPQNUNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CCCN(C)S(=O)(=O)C1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N,N-Dimethyl-4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide is an organic compound with potential biological significance, particularly in medicinal chemistry. Its complex structure incorporates a sulfonamide group and an anthracene derivative, which may contribute to various biological activities such as anticancer and antibacterial effects.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 401.43 g/mol. The presence of the sulfonamide group is noteworthy due to its established antibacterial properties, while the anthracene moiety is known for its ability to intercalate into DNA, suggesting potential anticancer activity.
Biological Activity Overview
The biological activity of N,N-dimethyl-4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide can be categorized into several key areas:
-
Anticancer Activity :
- The compound's anthracene structure allows for DNA intercalation, which can disrupt cancer cell replication. Preliminary studies suggest that derivatives of anthracene exhibit cytotoxic effects against various cancer cell lines, including lung adenocarcinoma (A-549) and breast cancer (MCF-7) .
- A study indicated that similar compounds showed significant cytotoxicity with IC50 values in the low micromolar range against these cell lines .
-
Antibacterial Properties :
- The sulfonamide group in the compound is known for its antibacterial effects. Sulfonamides inhibit bacterial growth by interfering with folate synthesis, a critical pathway in bacterial metabolism.
- Research has shown that compounds containing sulfonamide groups can be effective against a range of Gram-positive and Gram-negative bacteria .
- Antioxidant Activity :
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Anticancer | DNA intercalation leading to replication disruption | |
| Antibacterial | Inhibition of folate synthesis | |
| Antioxidant | Scavenging free radicals |
Case Study: Anticancer Potential
In a specific case study involving related anthracene derivatives, compounds were tested against A-549 and MCF-7 cell lines. The results indicated that certain modifications to the anthracene structure significantly enhanced cytotoxicity, highlighting the importance of structural optimization in drug design .
Case Study: Antibacterial Efficacy
Another study focused on sulfonamide derivatives demonstrated their effectiveness against methicillin-resistant Staphylococcus aureus (MRSA). The research highlighted the potential for developing new antibiotics based on the sulfonamide framework combined with other active groups like those found in anthracenes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related anthraquinone derivatives, focusing on substituents, physicochemical properties, and functional applications.
Structural Analogues
Physicochemical and Functional Comparisons
- Solubility : The target compound’s dimethylamide and butanamide groups likely improve solubility in polar solvents compared to simpler sulfonamides like N,N-dimethyl-9,10-dioxo-9,10-dihydro-2-anthracenesulfonamide .
- Thermal Stability: Anthraquinone derivatives generally exhibit high melting points (e.g., 275°C for 1-amino-N-(4-chlorophenyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide ). The target compound’s melting point is unreported but expected to align with this range.
- Synthetic Flexibility : The target compound’s butanamide chain allows modular functionalization, unlike rigid analogues like N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide .
Spectroscopic Characterization
- NMR: Anthraquinone protons typically resonate at δ 7.5–8.5 ppm, while sulfonamide and amide protons appear at δ 2.5–3.5 ppm (dimethyl groups) and δ 6.5–7.5 ppm (NH), respectively .
- HRMS: Molecular ion peaks ([M+1]<sup>+</sup>) for anthraquinone sulfonamides range from 373–456 m/z .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
